6,7-Dimethylbenzofuran-2(3H)-one
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Overview
Description
6,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethyl-1-benzofuran.
Lithiation: The compound is treated with n-butyllithium in tetrahydrofuran and hexane at -30°C for 0.25 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzofurans, aminated benzofurans.
Scientific Research Applications
6,7-Dimethylbenzofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6,7-dimethylbenzofuran
- 7-Methoxy-2,3-dimethyl-benzofuran-4-yl-acetic acid
Uniqueness
6,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-5-9(11)12-10(8)7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
XRUBOOKWKBWWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(=O)O2)C=C1)C |
Origin of Product |
United States |
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